Cas no 915907-24-3 (N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide)
N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-cyclopentyl-5-isopropyl-2-methoxybenzenesulfonamide
- N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide
-
- Inchi: 1S/C15H23NO3S/c1-11(2)12-8-9-14(19-3)15(10-12)20(17,18)16-13-6-4-5-7-13/h8-11,13,16H,4-7H2,1-3H3
- InChI Key: RFNQITHZMVOSOY-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(NC1CCCC1)C1C(OC)=CC=C(C(C)C)C=1
N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3318-0406-2μmol |
N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide |
915907-24-3 | 90%+ | 2μmol |
$57.0 | 2023-07-27 | |
| Life Chemicals | F3318-0406-5μmol |
N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide |
915907-24-3 | 90%+ | 5μmol |
$63.0 | 2023-07-27 | |
| Life Chemicals | F3318-0406-10μmol |
N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide |
915907-24-3 | 90%+ | 10μmol |
$69.0 | 2023-07-27 | |
| Life Chemicals | F3318-0406-20μmol |
N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide |
915907-24-3 | 90%+ | 20μmol |
$79.0 | 2023-07-27 | |
| Life Chemicals | F3318-0406-1mg |
N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide |
915907-24-3 | 90%+ | 1mg |
$54.0 | 2023-07-27 | |
| Life Chemicals | F3318-0406-2mg |
N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide |
915907-24-3 | 90%+ | 2mg |
$59.0 | 2023-07-27 | |
| Life Chemicals | F3318-0406-3mg |
N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide |
915907-24-3 | 90%+ | 3mg |
$63.0 | 2023-07-27 | |
| Life Chemicals | F3318-0406-4mg |
N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide |
915907-24-3 | 90%+ | 4mg |
$66.0 | 2023-07-27 | |
| Life Chemicals | F3318-0406-5mg |
N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide |
915907-24-3 | 90%+ | 5mg |
$69.0 | 2023-07-27 | |
| Life Chemicals | F3318-0406-10mg |
N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide |
915907-24-3 | 90%+ | 10mg |
$79.0 | 2023-07-27 |
N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide Related Literature
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide
N-Cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide (CAS No. 915907-24-3): A Comprehensive Overview
N-Cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide (CAS No. 915907-24-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the study of N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide.
Chemical Structure and Synthesis
The chemical structure of N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide is defined by its aromatic ring substituted with a methoxy group at the 2-position and an isopropyl group at the 5-position. The sulfonamide moiety is attached to the benzene ring at the 1-position, and the cyclopentyl group is bonded to the nitrogen atom of the sulfonamide. This intricate arrangement of functional groups imparts unique physicochemical properties to the compound, making it a valuable candidate for drug development.
The synthesis of N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide typically involves several steps. One common approach is to start with 2-methoxy-5-isopropylbenzenesulfonyl chloride, which can be synthesized from 2-methoxy-5-isopropylbenzenesulfonic acid through a chlorination reaction. The resulting sulfonyl chloride is then reacted with cyclopentylamine in the presence of a base to form the desired sulfonamide. This method provides a high yield and purity of the final product, making it suitable for large-scale production.
Biological Activities and Therapeutic Potential
N-Cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. One of the key areas of interest is its anti-inflammatory properties. Recent studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. This makes it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide has also demonstrated potential as an analgesic agent. Preclinical studies have indicated that it can reduce pain responses in animal models of chronic pain, suggesting its utility in pain management therapies. The mechanism underlying its analgesic activity is thought to involve modulation of nociceptive pathways and inhibition of pain-related signaling molecules.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide have been investigated to assess its suitability for clinical use. Studies have shown that it exhibits good oral bioavailability and a favorable half-life, allowing for once-daily dosing regimens. The compound is primarily metabolized in the liver via cytochrome P450 enzymes, with major metabolites being excreted in urine and feces.
Safety assessments have indicated that N-cyclopentyl-2-methoxy-5-(propan-2-y l)benzene -1-sulfonamide has a low toxicity profile at therapeutic doses. Preclinical toxicity studies in rodents have not revealed any significant adverse effects on major organs or systems. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
Current Research and Future Directions
Ongoing research on N-cyclopentyl - 2 - meth oxy - 5 - ( pro pan - 2 - y l )be nz ene - 1 - sulf on amide strong > is focused on optimizing its pharmacological properties and exploring new therapeutic applications. One area of active investigation is the development of prodrugs or analogs that can enhance its bioavailability or target specific tissues more effectively. Additionally, efforts are being made to understand the molecular mechanisms underlying its biological activities, which could lead to new insights into disease pathogenesis and potential therapeutic targets.
In conclusion, < strong >N - cyclo pent yl - 2 - meth oxy - 5 - ( pro pan - 2 - y l )be nz ene - 1 - sulf on amide strong > (CAS No. < strong >915907 - 24 - 3 strong >) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. p > article > response >
915907-24-3 (N-cyclopentyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)